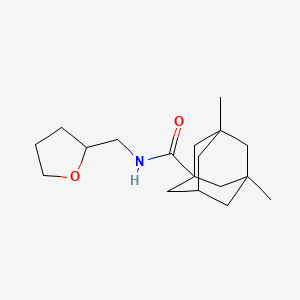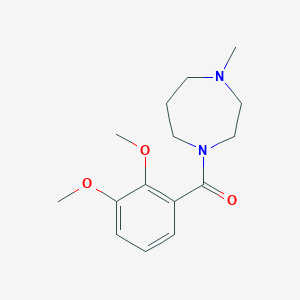
1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide, also known as BAY 38-7271, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has been extensively studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In
作用機序
1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271 is a selective antagonist of the CB1 receptor, which is primarily located in the central nervous system. The CB1 receptor is involved in various physiological processes, including pain sensation, appetite regulation, and mood modulation. This compound 38-7271 binds to the CB1 receptor and blocks the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, thereby inhibiting their physiological effects.
Biochemical and Physiological Effects:
This compound 38-7271 has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation and oxidative stress in the brain, improve cognitive function, and reduce anxiety-like behavior in animal models. In cancer cell lines, it has been shown to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
One of the main advantages of 1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271 is its selectivity for the CB1 receptor, which allows for specific targeting of this receptor in various physiological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. Additionally, the potential off-target effects of this compound 38-7271 on other receptors and signaling pathways should be carefully considered when interpreting experimental results.
将来の方向性
There are several future directions for the study of 1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective CB1 receptor antagonists for clinical use. Additionally, the potential use of this compound 38-7271 in combination with other drugs for the treatment of cancer should be further explored.
合成法
1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271 can be synthesized using a multi-step process that involves the reaction of 4-piperidinecarboxylic acid with butylsulfonyl chloride to form the butylsulfonyl derivative. This intermediate is then reacted with 2-cyanophenyl magnesium bromide to yield this compound 38-7271. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
1-(butylsulfonyl)-N-(2-cyanophenyl)-4-piperidinecarboxamide 38-7271 has been studied extensively for its potential therapeutic applications in various fields. In neurology, it has been shown to have neuroprotective effects against ischemic brain injury and to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, it has been studied for its potential use in the treatment of addiction, anxiety, and depression. In oncology, it has been shown to have anti-tumor effects in various cancer cell lines.
特性
IUPAC Name |
1-butylsulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-3-12-24(22,23)20-10-8-14(9-11-20)17(21)19-16-7-5-4-6-15(16)13-18/h4-7,14H,2-3,8-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAOPORVNSZNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5349720.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349735.png)
![4-[(5-nitro-2-thienyl)methyl]thiomorpholine](/img/structure/B5349736.png)
![(3S*,4R*)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349750.png)
![(3S*,5R*)-1-(cyclopentylacetyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349762.png)

![4-chloro-N-{3-[N-(3-methyl-4-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5349771.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5349782.png)
![6-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5349798.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5349815.png)

![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349826.png)
![N-(2-hydroxyethyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5349827.png)